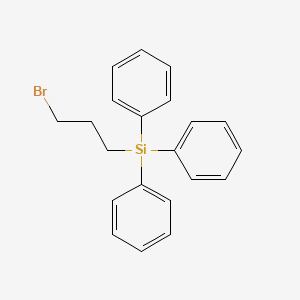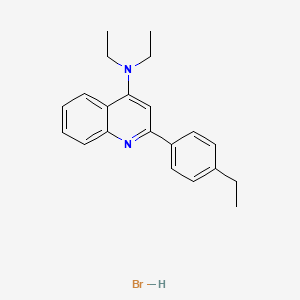
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride is an organic compound with the molecular formula C10H13ClN2O5. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is characterized by its white to pale yellow crystalline powder appearance and its solubility in water and some organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride involves several steps:
Decarboxylation of p-hydroxybenzoic acid: This step involves the removal of a carboxyl group from p-hydroxybenzoic acid using sulfur dioxide.
Nitration of p-hydroxyphenol: The resulting p-hydroxyphenol is then nitrated to form 4-nitrophenol.
Reaction with chloroacetic anhydride: 4-nitrophenol reacts with chloroacetic anhydride to produce 3-nitrophenylacetic acid.
Esterification with methanol: Finally, 3-nitrophenylacetic acid is esterified with methanol to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization and other purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Yields amino derivatives.
Substitution: Results in compounds with different functional groups replacing the hydroxyl group.
Applications De Recherche Scientifique
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may also participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride: Similar structure but lacks the hydroxyl group.
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride: Similar structure but lacks the nitro group.
Uniqueness
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, distinguishing it from its analogs .
Propriétés
Formule moléculaire |
C10H13ClN2O5 |
|---|---|
Poids moléculaire |
276.67 g/mol |
Nom IUPAC |
methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12N2O5.ClH/c1-17-10(14)7(11)4-6-2-3-9(13)8(5-6)12(15)16;/h2-3,5,7,13H,4,11H2,1H3;1H |
Clé InChI |
AMVNGOTVSFKWFB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid](/img/structure/B11941158.png)











![N-[(3-nitrophenyl)methylideneamino]aniline](/img/structure/B11941232.png)

